molecular formula C9H7ClO2S B13080877 (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Cat. No.: B13080877
M. Wt: 214.67 g/mol
InChI Key: ZHXDBVRBSWEHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 2-chlorofuran with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both a chlorofuran and a thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

(2-chlorofuran-3-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H

InChI Key

ZHXDBVRBSWEHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=C(OC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.